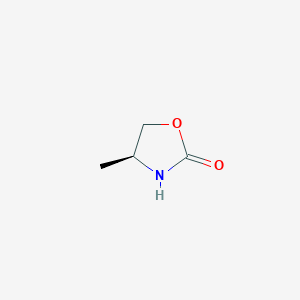

(S)-4-Methyloxazolidin-2-one

Description

Nomenclature and Stereochemical Significance

The precise naming and stereochemical designation of (S)-4-Methyloxazolidin-2-one are fundamental to understanding its function and application in organic synthesis.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (4S)-4-methyl-1,3-oxazolidin-2-one. nih.gov The "(4S)" designation specifies the stereochemical configuration at the fourth position of the oxazolidinone ring, which is the chiral center of the molecule. This designation is determined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents attached to the chiral carbon. The "S" configuration indicates a sinister, or counter-clockwise, arrangement of these substituents when viewed with the lowest priority group pointing away.

The molecular formula for this compound is C4H7NO2, and it has a molecular weight of 101.10 g/mol . nih.gov

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (4S)-4-methyl-1,3-oxazolidin-2-one nih.gov |

| CAS Number | 4042-35-7 nih.gov |

| Molecular Formula | C4H7NO2 nih.gov |

| Molecular Weight | 101.10 g/mol nih.gov |

| Canonical SMILES | CC1COC(=O)N1 smolecule.com |

| Isomeric SMILES | C[C@@H]1COC(=O)N1 smolecule.com |

| InChI Key | VAJFEOKPKHIPEN-VKHMYHEASA-N smolecule.com |

The (S)-configuration of this compound is paramount to its utility in chiral synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The substituent at the C4 position of the oxazolidinone ring directs the approach of incoming reagents, leading to the preferential formation of one enantiomer or diastereomer over the other. wikipedia.org

In the context of oxazolidinone antibiotics, the (S)-configuration at the C5 position is often crucial for their biological activity. scirp.orgnih.gov This highlights the general principle that the specific three-dimensional arrangement of atoms in a molecule can have a profound impact on its chemical and biological properties. The reliability and high levels of selectivity offered by chiral auxiliaries like this compound make them valuable tools for the efficient synthesis of enantiomerically pure compounds. thieme-connect.com

Context within Oxazolidinone Chemistry

To fully appreciate the role of this compound, it is important to understand its place within the broader class of oxazolidinone derivatives and their historical development in asymmetric synthesis.

Oxazolidinones are a class of five-membered heterocyclic compounds that contain both a nitrogen and an oxygen atom in the ring. nih.gov The core structure is the 1,3-oxazolidin-2-one ring. wikipedia.org There are different structural isomers based on the relative positions of the oxygen and nitrogen atoms, leading to 2-, 3-, and 4-oxazolidinones. nih.gov

These compounds have found wide-ranging applications in both organic and medicinal chemistry. bohrium.com They can act as bioisosteres for other chemical groups and possess drug-like properties. bohrium.com The 2-oxazolidinone (B127357) scaffold is the most extensively studied in drug discovery. nih.govresearchgate.net

The use of chiral auxiliaries in asymmetric synthesis has a rich history, with oxazolidinones playing a significant role. "Evans' oxazolidinones," a class of chiral auxiliaries developed by David A. Evans, have been particularly influential. biotechjournal.inrsc.org These auxiliaries have been successfully used in a variety of stereoselective reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net

The development of these auxiliaries provided a robust and well-understood method for controlling stereochemistry, which has been applied to the total synthesis of complex natural products. biotechjournal.in The commercial availability and the ease with which a wide variety of chiral amino alcohols can be used as starting materials have contributed to the widespread use of oxazolidinones as chiral auxiliaries. figshare.com

Academic Research Landscape of this compound

The academic research surrounding this compound and related oxazolidinones is extensive and continues to evolve. Research has focused on their application as chiral auxiliaries in a range of asymmetric transformations, including conjugate additions and Diels-Alder reactions. wikipedia.orgfigshare.com

Recent studies have explored the development of new generations of oxazolidinone-based compounds with diverse therapeutic applications, including antibacterial, anti-tuberculosis, and anticancer agents. bohrium.com The versatility of the oxazolidinone scaffold allows for chemical modifications to optimize biological activity and pharmacokinetic properties. ontosight.aimdpi.com

Table 2: Selected Research Findings on Oxazolidinone Derivatives

| Research Area | Key Findings |

|---|---|

| Asymmetric Alkylation | Chiral oxazolidinones are effective auxiliaries in the asymmetric alkylation of enolates, a key step in the synthesis of biologically active natural products. rsc.org |

| Asymmetric Aldol Reactions | Evans' oxazolidinones are widely used to control the stereochemistry of aldol reactions, enabling the formation of two contiguous stereocenters. wikipedia.org |

| 1,4-Conjugate Addition | Oxazolidinones have been successfully employed as chiral auxiliaries in 1,4-conjugate addition reactions with high stereoselectivity. figshare.com |

| Antibacterial Agents | The oxazolidinone ring is a key pharmacophore in a class of antibiotics, with linezolid (B1675486) being a prominent example. nih.gov Research is ongoing to develop new derivatives to combat antibiotic resistance. bohrium.com |

| Anti-Tuberculosis Agents | Oxazolidinone derivatives have shown promise as anti-tuberculosis agents, with some compounds demonstrating potent activity. bohrium.com |

Current Trends and Emerging Areas of Research

Recent research on this compound and its derivatives has focused on expanding their synthetic utility and exploring novel applications. Key trends include the development of new catalytic methods for its synthesis and its incorporation into innovative molecular architectures.

One significant area of investigation is the catalytic asymmetric hydrogenation of 2-oxazolones to produce optically active 4-substituted 2-oxazolidinones. For instance, ruthenium(II)-NHC-catalysed asymmetric hydrogenation has been developed for this purpose. While this method has shown excellent enantioselectivities (up to 96% ee) and high yields for a variety of substrates, the synthesis of simple this compound resulted in moderate enantioselectivity. rsc.orgrsc.org This indicates an ongoing challenge and an area for further research to improve the stereocontrol for smaller substituents.

Another emerging trend is the use of oxazolidinone derivatives in the synthesis of foldamers . Foldamers are oligomers that adopt well-defined secondary structures, mimicking biological polymers like proteins. Research has been conducted on the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one. acs.org This work highlights the potential of this compound derivatives to create novel materials with predictable and stable three-dimensional shapes.

Furthermore, there is growing interest in the application of related chiral oxazolidinones in solid-phase asymmetric synthesis . A protocol for the synthesis of (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one and its attachment to a solid support has been described, enabling its use in diastereoselective aldol reactions. nih.gov This approach facilitates the purification of products and the recycling of the chiral auxiliary, aligning with the principles of green chemistry.

The development of novel synthetic routes to functionalized oxazolidinones remains a key research focus. For example, a bismuth(III) triflate-catalyzed three-component reaction of amides, ethyl glyoxalate, and arenes has been shown to produce α-amino acid derivatives, with (R)-4-methyloxazolidin-2-one being used in these studies. rsc.org Such methodologies expand the toolkit for creating diverse and complex molecules from simple starting materials.

| Research Area | Key Findings | Reference |

| Catalytic Asymmetric Hydrogenation | Ruthenium(II)-NHC catalysts can produce this compound, though with moderate enantioselectivity. | rsc.orgrsc.org |

| Foldamer Synthesis | Oligomers of a trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one derivative have been synthesized, indicating potential in creating structured macromolecules. | acs.org |

| Solid-Phase Synthesis | Polymer-supported Evans'-type oxazolidin-2-ones can be used for diastereoselective reactions, simplifying product isolation. | nih.gov |

| Multi-component Reactions | Bi(OTf)3 catalyzes the synthesis of α-amino acid derivatives, showcasing the utility of related oxazolidinones in complex reaction cascades. | rsc.org |

Significance in Enabling Chemical Methodologies

The primary significance of this compound in advanced organic chemistry lies in its role as a chiral auxiliary . Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

This compound and its closely related analogues, often referred to as Evans' auxiliaries, are particularly effective in a wide range of asymmetric transformations . These include:

Aldol Additions: The enolates derived from N-acyl derivatives of these oxazolidinones react with aldehydes in a highly diastereoselective manner to form syn- or anti-aldol products, which are precursors to polyketide natural products.

Alkylations: The enolates can also be alkylated with high diastereoselectivity, enabling the asymmetric synthesis of α-substituted carboxylic acids.

Acylations, Halogenations, and Hydroxylations: These auxiliaries have been successfully employed to control the stereochemistry of various other electrophilic additions to the enolate.

The predictable stereochemical outcomes of these reactions have made oxazolidinone-based chiral auxiliaries a cornerstone of modern asymmetric synthesis. The stereoselectivity is generally attributed to the rigid conformation of the N-acylated oxazolidinone, where one face of the enolate is effectively shielded by the substituent at the C4 position, directing the approach of the electrophile to the less hindered face.

The development of methodologies utilizing these auxiliaries has had a profound impact on the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. For instance, the ability to construct specific stereocenters with high fidelity is crucial in drug development, where different enantiomers of a molecule can have vastly different biological activities.

The significance of this compound also extends to its role as a versatile chiral building block . The oxazolidinone ring itself can be a key structural motif in biologically active compounds or can be transformed into other important functional groups, such as β-amino alcohols, which are prevalent in many natural products and pharmaceuticals. rsc.org

| Reaction Type | Role of this compound (or analogue) | Significance |

| Asymmetric Aldol Addition | Chiral auxiliary directing the stereoselective formation of C-C bonds. | Access to enantiomerically enriched β-hydroxy carbonyl compounds. |

| Asymmetric Alkylation | Chiral auxiliary controlling the formation of α-substituted stereocenters. | Synthesis of non-proteinogenic α-amino acids and other chiral carboxylic acid derivatives. |

| Asymmetric Acylation | Directs the stereoselective introduction of acyl groups. | Construction of complex chiral molecules. |

| Precursor to β-amino alcohols | The oxazolidinone ring can be cleaved to yield chiral β-amino alcohols. | Provides access to a key structural motif in many biologically active compounds. rsc.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4S)-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429043 | |

| Record name | (S)-4-Methyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4042-35-7 | |

| Record name | (S)-4-Methyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4042-35-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 4 Methyloxazolidin 2 One and Its Derivatives

Chiral Pool Approaches from L-Alaninol

Chiral pool synthesis leverages the inherent stereochemistry of natural products, such as amino acids, to produce enantiomerically pure target molecules. L-Alanine, a naturally occurring amino acid, serves as a common and inexpensive starting material for the synthesis of (S)-4-Methyloxazolidin-2-one, beginning with its conversion to the corresponding β-amino alcohol, L-alaninol.

Cyclization Reactions utilizing L-Alaninol Precursors

Once L-alaninol is obtained, the next step is the formation of the five-membered oxazolidinone ring. This is achieved through a cyclization reaction that involves the introduction of a carbonyl group, which reacts with both the amino and hydroxyl functionalities of the L-alaninol backbone.

A common and efficient method for the cyclization of β-amino alcohols like L-alaninol is the reaction with a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate. nih.govfrontiersin.org This reaction serves as a greener alternative to the use of hazardous reagents like phosgene. The reaction proceeds via an intramolecular cyclization process. The preferential formation of the five-membered oxazolidinone ring is observed, as the 5-Exo-Trig ring closure is kinetically and thermodynamically more favorable than potential 6- or 7-membered ring formations. nih.gov The reaction is typically carried out by heating the amino alcohol with the dialkyl carbonate, often in the presence of a base catalyst.

To improve reaction efficiency, microwave-assisted organic synthesis (MAOS) has been applied to the formation of oxazolidinones. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govjchps.com In the context of synthesizing this compound and its derivatives, L-alaninol can be treated with a reagent like ethyl carbonate under specific microwave conditions. This methodology provides a rapid and efficient route to the desired chiral auxiliaries. nih.gov The use of microwave energy accelerates the reaction by efficiently heating the polar reactants, leading to a remarkable reduction in the time required for the synthesis. nih.gov This technique is part of a broader trend in applying microwave technology to accelerate various organic reactions, including the synthesis of diverse heterocyclic compounds. nih.govresearchgate.netbeilstein-archives.org

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create chiral molecules from achiral or prochiral starting materials, using a chiral catalyst or reagent to control the stereochemical outcome. These methods offer an alternative to chiral pool approaches for constructing oxazolidinone rings.

Organocatalytic Approaches to Oxazolidinone Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Various organocatalytic strategies have been developed for the enantioselective synthesis of oxazolidinone rings. nih.govacs.org One approach involves the reaction of epoxy amines with carbon dioxide (CO₂), a cheap and abundant C1 source, catalyzed by an organocatalyst like a supported 1,5,7-triazabicyclodec-5-ene (TBD). rsc.orgrsc.org This method allows for the efficient synthesis of a range of pharmaceutically relevant oxazolidinones under halide-free conditions. rsc.orgrsc.org

Enone Aminohydroxylation for 4,5-Disubstituted Oxazolidinones

A significant advancement in the synthesis of 4,5-disubstituted oxazolidinones is the formal asymmetric organocatalytic aminohydroxylation of enones. This one-pot reaction proceeds through an aziridination followed by a double SN2 sequence. rsc.orgrsc.org The resulting amino alcohol products are isolated as the corresponding oxazolidinones in good yields and with excellent stereoselectivities. rsc.orgrsc.org This method provides a direct route to enantioenriched oxazolidinones, which are valuable building blocks in asymmetric synthesis. rsc.org The absolute configuration of the products has been confirmed through X-ray crystallography. rsc.org

Cycloaddition Reactions for Chiral Cyclic Carbonates and Subsequent Transformations

The cycloaddition of carbon dioxide (CO₂) with epoxides is a well-established, atom-economical method for producing five-membered cyclic carbonates. nih.govnih.gov This reaction is often catalyzed and is considered a green and sustainable chemical process. nih.gov Chiral cyclic carbonates, which are valuable intermediates, can be synthesized via the kinetic resolution of racemic epoxides using metal-containing catalyst systems. mdpi.com These chiral cyclic carbonates can then be transformed into oxazolidinones. A one-pot reaction of epoxides with chlorosulfonyl isocyanate can also yield both oxazolidinones and five-membered cyclic carbonates. nih.govnih.gov

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Aluminum(III)(salen) acetate and n-Bu₄NBr | Phenyl glycidyl ether | 36 | 54 |

| Aluminum(III)(salen) acetate and n-Bu₄NBr | N-(2,3-epoxypropyl)diphenylamine | 15 | 86 |

| Cobalt(III) complex | Butylene oxide | - | 88.5 |

Data derived from research on the kinetic resolution of racemic epoxides. mdpi.com

Transition Metal-Catalyzed Asymmetric Syntheses

Palladium-Catalyzed Functionalization and Cross-Coupling

Palladium-catalyzed reactions are versatile for synthesizing functionalized oxazolidinones. One such method involves the palladium-catalyzed incorporation of atmospheric CO₂ in a multicomponent reaction with propargylamines and aryl halides. nih.gov Palladium catalysts also facilitate the N-arylation of 2-oxazolidinones with aryl bromides, a reaction significantly influenced by the choice of phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org For instance, the use of Pd(OAc)₂ with dppf is effective for electron-withdrawing aryl bromides, while Pd₂(dba)₃ with Xantphos is better for neutral and slightly electron-rich aryl bromides. organic-chemistry.org Furthermore, palladium-catalyzed carboamination of 4-(but-3-enyl)-substituted oxazolidin-2-ones provides a stereoselective route to trans-2,5-disubstituted pyrrolidines. nih.gov The synthesis of oxazolidinones from cyclic biscarbamates is also achieved through a palladium-catalyzed reaction. nih.govnih.gov

| Catalyst/Ligand | Aryl Bromide Type | Yield |

|---|---|---|

| Pd(OAc)₂ / dppf | Electron-withdrawing | Good |

| Pd₂(dba)₃ / Xantphos | Neutral to slightly electron-rich | Improved |

Data based on studies of palladium-catalyzed N-arylation reactions. organic-chemistry.org

Copper-Catalyzed N-Arylation of Hindered Oxazolidinones

Copper-catalyzed N-arylation presents an efficient method for the synthesis of N-aryl oxazolidinones. This approach is particularly useful for coupling with aryl iodides under mild conditions. nih.govorganic-chemistry.org The reaction tolerates a variety of functional groups on the aryl iodide, including nitriles, ketones, ethers, and halogens. nih.govorganic-chemistry.org A one-pot sequential reaction involving intramolecular cyclization of amino alcohol carbamates followed by copper-catalyzed cross-coupling has been developed. nih.govorganic-chemistry.org This methodology has been successfully applied to the synthesis of bioactive molecules. organic-chemistry.org The use of a bidentate ligand can enhance the efficiency of the copper-catalyzed N-arylation of oxazolidinones. researchgate.net

Tin Alkoxide Catalysis in Oxazolidinone Synthesis

Tin alkoxides have been employed as catalysts in the synthesis of 4-hydroxy-2-oxazolidinone derivatives. This method involves the reaction of α-hydroxy ketones with isocyanates. researchgate.net The reactions proceed under mild conditions and are characterized by high atom economy. researchgate.net

Novel and Improved Synthetic Processes

Recent research has focused on developing novel and more efficient synthetic routes to oxazolidinones. One such improvement is the use of microwave-assisted synthesis, which can lead to improved yields and significantly reduced reaction times compared to conventional methods. semanticscholar.orgnih.govresearchgate.net This technique has been applied to the synthesis of 4-substituted oxazolidinone chiral auxiliaries from the corresponding amino alcohols and ethyl carbonate. semanticscholar.orgnih.govresearchgate.net Another novel approach is the diastereoselective imine acylation/cyclization cascade, which has enabled a rapid, five-step total synthesis of the marine natural product synoxazolidinone A. nih.gov

One-Pot Synthesis Strategies

Two prevalent methods have been established for this transformation:

Reaction with Diethyl Carbonate: This method involves heating (S)-alaninol with diethyl carbonate in the presence of a basic catalyst. The reaction typically proceeds by nucleophilic attack of the amino group on the carbonate, followed by an intramolecular cyclization with the elimination of ethanol. The use of a catalyst like sodium ethoxide is common to facilitate the reaction. This approach is advantageous due to the low cost and relatively low toxicity of diethyl carbonate.

Reaction with Carbonyldiimidazole (CDI): CDI serves as a highly effective carbonylating agent for the cyclization of amino alcohols. The reaction proceeds by the initial formation of an N-acyl imidazole intermediate from (S)-alaninol and CDI. This intermediate is highly activated and undergoes rapid intramolecular cyclization to form the oxazolidinone ring, releasing imidazole as a byproduct. This method is often preferred for its mild reaction conditions and high yields, although CDI is a more expensive reagent compared to diethyl carbonate.

Table 1: Comparison of One-Pot Synthesis Strategies for this compound

| Carbonylating Agent | Typical Catalyst/Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Diethyl Carbonate | Basic catalyst (e.g., Sodium Ethoxide), elevated temperatures | Cost-effective, low-toxicity reagents | Requires higher temperatures, may have lower yields |

| Carbonyldiimidazole (CDI) | Base (e.g., Triethylamine), mild temperatures (e.g., 60°C) | High yields, mild reaction conditions | Higher reagent cost, imidazole byproduct removal |

Impurity Control in Preparative Methods

Ensuring the chemical purity of this compound is as important as its stereochemical integrity. Impurities can arise from starting materials, side reactions, or decomposition of intermediates and products. Effective impurity control is a key aspect of process development.

Potential Sources of Impurities:

Unreacted Starting Materials: Incomplete conversion can leave residual (S)-alaninol in the final product.

Intermediate Species: In the reaction with diethyl carbonate, incomplete cyclization could potentially lead to the formation of an ethyl carbamate (B1207046) intermediate.

Reagent-Related Byproducts: The use of CDI results in the formation of imidazole, which must be effectively removed during workup and purification.

Side Reactions: At elevated temperatures, as used in the diethyl carbonate method, side reactions such as oligomerization or decomposition may occur, leading to the formation of undesired byproducts nih.gov. The pyrolysis of solvents like DMF, if used, can also introduce impurities nih.gov.

Strategies for Impurity Control:

Stoichiometric Control: Careful control over the molar ratios of reactants ensures that the limiting reagent is fully consumed, minimizing residual starting materials.

Optimization of Reaction Conditions: Fine-tuning temperature, reaction time, and catalyst loading can maximize the yield of the desired product while suppressing the formation of byproducts nih.gov. For instance, avoiding excessively high temperatures can prevent thermal decomposition.

Effective Workup and Purification: Post-reaction procedures are critical for removing impurities. This typically involves aqueous washes to remove water-soluble byproducts like imidazole. The final product is often purified by methods such as recrystallization or distillation to achieve high purity. Recrystallization is particularly effective at removing small amounts of structurally similar impurities.

A thorough understanding of the reaction mechanism and potential side reactions allows for the development of robust manufacturing processes that deliver this compound with consistently high chemical and enantiomeric purity nih.gov.

Applications of S 4 Methyloxazolidin 2 One in Asymmetric Induction and Chirality Transfer

Role as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of transferring its chiral information to the newly formed stereocenter. wikipedia.org Oxazolidinones, including (S)-4-methyloxazolidin-2-one, are among the most reliable and widely used classes of chiral auxiliaries. rsc.org Their rigid, predictable conformation and the steric hindrance provided by their substituents allow for effective facial discrimination of incoming reagents. wikipedia.org

The widespread use of oxazolidinones as chiral auxiliaries was popularized by David A. Evans and his research group in the 1980s. wikipedia.orgnih.gov These compounds, often referred to as Evans' auxiliaries, are typically derived from readily available and inexpensive amino acids. scielo.org.mxmdpi.com The core concept involves the N-acylation of the oxazolidinone, which then activates the α-carbon of the acyl group for stereoselective enolization and subsequent reaction with electrophiles. rsc.org

The stereochemical outcome of these reactions is dictated by the conformation of the N-acyl oxazolidinone enolate. The substituent at the C4 position of the oxazolidinone ring (in this case, a methyl group) sterically shields one face of the enolate, forcing the electrophile to approach from the less hindered opposite face. This results in a highly predictable and diastereoselective bond formation. wikipedia.org

Several derivatives of the basic oxazolidinone structure have been developed to fine-tune reactivity and selectivity for various transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgnih.gov Common derivatives include those with different substituents at the 4- and 5-positions, such as benzyl, isopropyl, or phenyl groups, which offer varying degrees of steric hindrance. nih.govox.ac.uk

The N-acylated derivatives of this compound are versatile substrates for a range of diastereoselective transformations that form the cornerstone of asymmetric synthesis.

Asymmetric alkylation is a powerful method for constructing chiral carbon centers. rsc.org In this context, the N-acyl derivative of this compound is first deprotonated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to form a chiral enolate. researchgate.net This enolate then reacts with an alkyl halide. The inherent chirality of the auxiliary directs the incoming alkyl group to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. rsc.orgresearchgate.net The efficiency of this strategy has made it a key step in the total synthesis of numerous biologically active natural products. rsc.org

Similarly, asymmetric acylation reactions can be performed, where the chiral enolate reacts with an acylating agent. The stereochemical control mechanism remains the same, governed by the steric influence of the C4-substituent on the oxazolidinone ring.

Table 1: Representative Asymmetric Alkylation Reactions Using Oxazolidinone Auxiliaries

| Auxiliary Substrate | Electrophile (R-X) | Base | Diastereomeric Excess (de) | Reference |

| N-propionyl-(S)-4-isopropyloxazolidin-2-one | Benzyl bromide | LDA | >98% | wikipedia.org |

| N-propionyl-(S)-4-benzyloxazolidin-2-one | Methyl iodide | LDA | >98% | wikipedia.org |

| N-acyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Allyl bromide | NaHMDS | >99% | researchgate.net |

Conjugate, or Michael, additions are crucial for forming carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated carbonyl systems. nih.gov When an α,β-unsaturated N-acyl derivative of this compound is used as the Michael acceptor, the chiral auxiliary effectively controls the stereochemistry of the addition. nih.govresearchgate.net

The oxazolidinone auxiliary locks the N-enoyl moiety into a specific s-cis or s-trans conformation, exposing one face of the double bond to nucleophilic attack while shielding the other. scielo.org.mx This leads to highly diastereoselective additions of various nucleophiles, including organocuprates, thiols, and enolates. wikipedia.orgnih.gov For instance, the catalytic asymmetric conjugate addition of alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones has been achieved with high enantioselectivity using bifunctional catalysts. nih.govwestlake.edu.cn

Table 2: Diastereoselective Conjugate Addition to N-Enoyl Oxazolidinones

| N-Enoyl Auxiliary | Nucleophile | Catalyst/Conditions | Diastereoselectivity | Reference |

| N-crotonyl-(S)-4-benzyloxazolidin-2-one | Thiophenol | Et3N | High | scielo.org.mx |

| N-cinnamoyl-(S)-4-phenyloxazolidin-2-one | Lithium dibenzylcuprate | Lewis Acid | >99:1 | wikipedia.org |

| N-acryloyl-(4S)-4-isopropyloxazolidin-2-one | Isopropyl radical | Ytterbium triflate | 2:1 | nih.gov |

| N-crotonyl-(S)-4-benzyloxazolidin-2-one | Alkyl thiols | Cinchona alkaloid-thiourea | up to 99% ee | nih.gov |

A critical feature of a chiral auxiliary is that it can be removed cleanly from the product without racemizing the newly formed stereocenter. wikipedia.org The N-acyl bond of the oxazolidinone product can be cleaved under various conditions to yield different functional groups, such as carboxylic acids, esters, aldehydes, or primary alcohols. researchgate.net

Common cleavage methods include:

Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) in a mixture of water and peroxide or an appropriate solvent yields the chiral carboxylic acid. wikipedia.org

Alcoholysis: Reaction with a Lewis acid and an alcohol, or with a metal alkoxide like sodium methoxide, produces the corresponding chiral ester.

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4) cleaves the auxiliary to furnish the chiral primary alcohol. researchgate.net

Following cleavage, the chiral auxiliary, this compound, can typically be recovered and reused, which is an important consideration for both economic and environmental reasons in large-scale synthesis. wikipedia.org

Diastereoselective Reactions Mediated by this compound

Stereocontrol in C-C and C-Heteroatom Bond Formation

The utility of this compound extends to providing robust stereocontrol in the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netnih.gov

The diastereoselective alkylations, acylations, and Michael additions discussed previously are prime examples of stereocontrolled C-C bond formation. organic-chemistry.org The auxiliary's ability to create a predictable chiral environment around the reacting center is the key to this control. The formation of aldol products, where two new contiguous stereocenters can be established simultaneously, further highlights the power of this methodology. wikipedia.org

Furthermore, these auxiliaries are instrumental in guiding the stereoselective formation of C-heteroatom bonds. organic-chemistry.orgnih.gov For example, asymmetric conjugate additions of heteroatom nucleophiles, such as thiols or amines, to α,β-unsaturated N-acyl oxazolidinones introduce a stereocenter bearing a C-S or C-N bond with high fidelity. nih.govrsc.org Similarly, the enolates derived from N-acyl oxazolidinones can be trapped with electrophilic sources of nitrogen (e.g., azides) or oxygen to form chiral α-amino or α-hydroxy acids after cleavage. researchgate.net This stereocontrol is crucial for synthesizing complex molecules where the precise three-dimensional arrangement of both carbon and heteroatom substituents is essential for biological activity. nih.gov

Construction of Quaternary Stereocenters

The synthesis of quaternary stereocenters, carbon atoms bonded to four distinct non-hydrogen substituents, represents a significant challenge in organic synthesis due to the inherent steric congestion. This compound has proven to be an effective chiral auxiliary in addressing this challenge, particularly in the context of stereoselective alkylation and conjugate addition reactions.

Research has demonstrated the utility of N-acyl-(S)-4-methyloxazolidin-2-one derivatives in the diastereoselective formation of quaternary centers. For instance, the alkylation of enolates derived from these systems with various electrophiles proceeds with a high degree of stereocontrol. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face, thereby establishing the quaternary stereocenter with a predictable configuration.

A notable application involves the alkylation of α-substituted N-acyl oxazolidinones. The pre-existing stereocenter on the auxiliary, in conjunction with the α-substituent, effectively controls the trajectory of the incoming alkylating agent. This "double stereodifferentiation" often leads to exceptionally high diastereoselectivities.

| Substrate (N-Acyl Group) | Electrophile | Product | Diastereomeric Ratio (d.r.) |

| N-Propionyl | Methyl Iodide | α-Methyl-α-ethyl derivative | >95:5 |

| N-Phenylacetyl | Benzyl Bromide | α-Benzyl-α-phenyl derivative | >98:2 |

In addition to alkylation, this compound has been employed in Michael additions to α,β-unsaturated systems, where the conjugate addition of a nucleophile to an N-enoyl derivative establishes a quaternary center at the β-position with high diastereoselectivity. nih.gov

Induction in Pericyclic and Cascade Reactions

The influence of this compound extends to the realm of pericyclic reactions, such as the Diels-Alder reaction, where it can control the facial selectivity of the cycloaddition. When attached to a dienophile, the chiral auxiliary directs the approach of the diene, leading to the formation of a specific diastereomer of the cyclic product. While studies have often focused on related auxiliaries like (S)-4-isopropyloxazolidin-2-one and (S)-4-phenyloxazolidin-2-one, the underlying principles of stereochemical induction are directly applicable to the 4-methyl variant. researchgate.net

The Lewis acid-catalyzed Diels-Alder reaction of N-acryloyl-(S)-4-alkyloxazolidin-2-ones with dienes such as cyclopentadiene (B3395910) typically proceeds with high endo-selectivity and diastereoselectivity. The chelation of the Lewis acid to the carbonyl oxygen atoms of the oxazolidinone and the acryloyl moiety locks the conformation of the dienophile, exposing one face to attack by the diene.

| Dienophile (N-Acyl Group) | Diene | Lewis Acid | Product Diastereoselectivity (endo) |

| N-Acryloyl | Cyclopentadiene | Et₂AlCl | >95% d.e. |

| N-Crotonoyl | Isoprene | TiCl₄ | >90% d.e. |

Furthermore, this compound can play a crucial role in orchestrating the stereochemical outcomes of cascade reactions. These complex transformations, involving multiple bond-forming events in a single operation, can be effectively controlled by the chiral information embedded in the oxazolidinone auxiliary. For example, a cascade sequence involving a Michael addition followed by an intramolecular aldol reaction can be initiated on a substrate bearing the this compound auxiliary, with the stereochemistry of the newly formed stereocenters being dictated by the chiral director.

The development of such cascade reactions is a testament to the power of chiral auxiliaries in streamlining the synthesis of complex, stereochemically rich molecules.

Advanced Reactivity and Reaction Mechanisms of S 4 Methyloxazolidin 2 One

Nucleophilic Reactivity and Substitutions

The inherent polarity and ring strain of the oxazolidinone core in (S)-4-methyloxazolidin-2-one make it susceptible to nucleophilic attack. This reactivity is central to its application in asymmetric synthesis and its behavior in various chemical environments.

The oxazolidinone ring can be opened under various conditions, a reaction that is fundamental to the removal of the chiral auxiliary in synthetic applications and is also a key consideration in its stability. These reactions are often regioselective, with nucleophilic attack typically occurring at the carbonyl carbon or the C-5 position.

Recent studies have explored the decarboxylative ring-opening of non-activated 2-oxazolidinones to produce β-chalcogen amines. This one-step protocol involves in situ generated chalcogenolate anions and provides a modular synthesis of β-selenoamines, β-telluroamines, and β-thioamines with yields up to 95%. nsf.gov The reaction proceeds more efficiently with tellurium and selenium anions compared to sulfur anions, which is consistent with their relative nucleophilicity. nsf.gov

Another strategy involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to synthesize 2-amino ethers. acs.org This transformation is influenced by the nature of the alcohol, with primary, secondary, and tertiary alcohols all yielding the corresponding 2-amino ethers from mono-substituted aziridines. acs.org

| Reactant | Nucleophile/Conditions | Product | Yield (%) |

| (S)-4-benzyl-2-oxazolidinone | Diphenyl diselenide, NaBH4, THF:EtOH | β-selenoamine | 85 |

| Oxazolidinone-fused aziridine (B145994) | Cyclohexanol (neat) | 2-amino ether | 68 |

| Oxazolidinone-fused aziridine | tert-Butyl alcohol | 2-amino ether | 43 |

This table presents illustrative data on the yields of ring-opening reactions of oxazolidinone systems under different conditions.

Modification of the nitrogen atom of the oxazolidinone ring through arylation and alkylation is a key strategy for the synthesis of a diverse range of compounds with potential biological activity. These reactions typically involve the deprotonation of the N-H bond followed by reaction with an electrophile.

Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides has been shown to be an effective method for the synthesis of 3-aryl-2-oxazolidinones. organic-chemistry.org The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org Copper-catalyzed N-arylation using (hetero)aryl iodides has also been developed, offering excellent chemoselectivity and tolerance for a wide range of functional groups. organic-chemistry.org More recently, microwave-mediated N-arylation has been employed for the rapid and efficient synthesis of N-aryl derivatives. nih.govbeilstein-journals.org

While specific studies on the N-alkylation of this compound are less common in the reviewed literature, the general principles of N-alkylation of related heterocyclic systems are applicable. These reactions typically proceed via an S(_N)2 mechanism, where a base is used to generate the nucleophilic nitrogen anion, which then attacks an alkyl halide or another suitable electrophile.

| Coupling Partners | Catalyst/Conditions | Product |

| 2-Oxazolidinone (B127357) and Aryl Bromide | Palladium catalyst, phosphine ligand, base | 3-Aryl-2-oxazolidinone |

| 2-Oxazolidinone and (Hetero)aryl Iodide | Copper catalyst, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) ligand | 3-(Hetero)aryl-2-oxazolidinone |

| 4-Chloroquinazolines and Anilines | Microwave irradiation, THF/H₂O | 4-Anilinoquinazolines |

This table summarizes different catalytic systems and conditions used for the N-arylation of oxazolidinone and related heterocyclic systems.

Mechanistic Investigations of Oxazolidinone-Forming Reactions

Understanding the mechanisms of oxazolidinone formation is crucial for optimizing existing synthetic methods and developing new, more efficient routes. Both computational and experimental studies have provided valuable insights into the reaction pathways and the role of catalysts in these transformations.

Density functional theory (DFT) and other computational methods have been employed to elucidate the mechanisms of oxazolidinone synthesis. acs.org These studies have helped to identify the energetically most favorable reaction pathways and the structures of key transition states.

For instance, in the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to form oxazolidinones, computational studies have shown that the rate- and stereoselectivity-determining step is the addition of the sulfur ylide to the nitro-olefin. acs.org The calculations revealed two competing reaction channels and highlighted the crucial role of the N,N-dimethylaminopyridine (DMAP) catalyst in the rearrangement of a nitro-cyclopropane intermediate. acs.org

Molecular modeling has also been used to understand the interactions between oxazolidinone derivatives and other molecules, such as cyclodextrins. nih.gov These studies provide insights into the thermodynamics of complexation and the structure of diastereomeric complexes. nih.gov

| Reaction | Computational Method | Key Findings |

| Sulfur ylide + Nitro-olefin | Density Functional Theory (DFT) with SMD solvent model | The addition of the sulfur ylide to the nitro-olefin is the rate- and stereoselectivity-determining step. acs.org |

| Oxazolidinone + Cyclodextrin | Molecular Mechanics (MM/PBSA and MM/GBSA) | Predicted the effect of pH and solution composition on complexation strength. nih.gov |

This table highlights key findings from computational studies on oxazolidinone formation and interactions.

A variety of catalytic systems have been developed for the synthesis of oxazolidinones, particularly from the reaction of epoxides and isocyanates. nih.govorganic-chemistry.orgresearchgate.net Mechanistic studies have revealed the synergistic roles of different catalytic components in activating the substrates and facilitating the cyclization reaction.

Bifunctional phase-transfer catalysts (PTCs) have been shown to be effective in the [3+2] coupling of isocyanates and epoxides. nih.gov The proposed mechanism involves the activation of the epoxide by the hydrogen-bonding donor groups of the catalyst, followed by nucleophilic attack of a halide ion to open the epoxide ring. The resulting intermediate then attacks the isocyanate, and subsequent intramolecular ring-closing affords the oxazolidinone. nih.gov

Tetraarylphosphonium salts (TAPS) have also been utilized as bifunctional organocatalysts for this transformation. organic-chemistry.org Mechanistic investigations suggest that TAPS generate an ylide, which plays a critical role in the ring-opening of the epoxide and the subsequent formation of the oxazolidinone. organic-chemistry.org Chromium(salphen) complexes are also effective catalysts, though with electron-deficient isocyanates, the cyclotrimerization of the isocyanate to form isocyanurates can be a competing reaction. researchgate.net

| Catalyst System | Proposed Mechanism | Key Features |

| Bifunctional Phase-Transfer Catalysts (PTCs) | Hydrogen-bonding activation of epoxide, followed by nucleophilic ring-opening and cyclization. nih.gov | Synergistic action of quaternary ammonium (B1175870) salt and hydrogen-bond donor. nih.gov |

| Tetraarylphosphonium Salts (TAPS) | Generation of an ylide that facilitates epoxide ring-opening. organic-chemistry.org | High regioselectivity and efficiency. organic-chemistry.org |

| Chromium(salphen) Complex | Lewis acid activation of the epoxide. | Competing isocyanurate formation with electron-deficient isocyanates. researchgate.net |

This table outlines the proposed catalytic mechanisms for oxazolidinone synthesis from epoxides and isocyanates using different catalyst systems.

Derivatization and Functionalization Strategies

The derivatization of the oxazolidinone scaffold is a major focus of research, particularly in the development of new antibacterial agents. nih.gov These strategies aim to modify the structure of existing oxazolidinones to enhance their potency, improve their pharmacokinetic properties, or overcome bacterial resistance. nih.govacs.org

One common approach is the modification of the N-aryl substituent, which has been shown to be crucial for antibacterial activity. nih.gov For example, the introduction of a piperazinyl group at this position, with further substitution on the distal nitrogen of the piperazine, has led to potent antibacterial agents. nih.gov

Another strategy involves the modification of the C-5 side chain. nih.gov The acetamidomethyl group at this position in linezolid (B1675486) is essential for its activity, and various modifications have been explored to improve its interaction with the bacterial ribosome. nih.gov These derivatization strategies often involve multi-step synthetic sequences and are guided by structure-activity relationship (SAR) studies and computational modeling. mdpi.com

| Position of Derivatization | Type of Modification | Purpose |

| N-3 Position | Introduction of substituted aryl and heteroaryl groups. | Enhance antibacterial potency and modulate pharmacokinetic properties. |

| C-5 Position | Modification of the acetamidomethyl side chain. | Improve binding to the bacterial ribosome and overcome resistance. |

| C-4 Position | Introduction of different alkyl or aryl groups. | Influence stereoselectivity in asymmetric synthesis applications. |

This table summarizes common derivatization and functionalization strategies for the oxazolidinone scaffold.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is a key area of research, enabling the creation of novel chiral building blocks for asymmetric synthesis. A particularly effective method involves a combination of an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement protocol. This strategy provides efficient access to a variety of 4,5-disubstituted oxazolidin-2-one structures with high stereoselectivity. nih.gov

The process begins with an asymmetric aldol reaction to create a β-hydroxy carbonyl substrate. This intermediate then undergoes an intramolecular ring closure via a Curtius rearrangement. This sequence has been successfully applied to synthesize a range of derivatives where the C5 position is substituted with both aryl and aliphatic groups. nih.gov The reaction has been demonstrated to proceed in good to excellent yields for numerous substrates. nih.gov

Below is a table summarizing the synthesis of several representative (4S,5R)-4-methyl-5-substituted-oxazolidin-2-one derivatives using this methodology. nih.gov

| Compound Name | Substituent at C5 | Yield (%) |

|---|---|---|

| (4S,5R)-5-(4-(benzyloxy)-3-methoxyphenyl)-4-methyloxazolidin-2-one | 4-(benzyloxy)-3-methoxyphenyl | 81 |

| (4S,5R)-5-heptyl-4-methyloxazolidin-2-one | Heptyl | 72 |

Data sourced from Choi et al. (2021). nih.gov

This synthetic route highlights a versatile and reliable method for generating structural diversity within the this compound scaffold, providing valuable intermediates for various synthetic applications. nih.govkaimosi.com

Palladium-Catalyzed Functionalization, including Heck Arylation and Homocoupling

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, functionalization typically occurs not on the heterocyclic ring itself, but on a substituent attached to the nitrogen atom. The oxazolidinone ring serves as a potent chiral auxiliary, directing the stereochemical outcome of the reaction.

Heck Arylation

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. libretexts.org When this compound is used as a chiral auxiliary, it is first acylated with an unsaturated carboxylic acid (e.g., acrylic acid) to form an N-enoyl derivative. This substrate can then undergo a diastereoselective Heck arylation.

The catalytic cycle for the Heck reaction generally involves three main stages: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-Ar bond, forming a new carbon-carbon bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

Reductive Elimination: The palladium-hydride complex eliminates HX with the help of a base, regenerating the Pd(0) catalyst to complete the cycle.

An enantioselective redox-relay Heck arylation of 1,1-disubstituted alkenes has been developed to construct β-stereocenters, yielding 1,2-diaryl carbonyl compounds. nih.gov This highlights the utility of palladium catalysis in creating complex, stereodefined molecules from alkene precursors. nih.gov

| Step | Description |

|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the Ar-X bond to form an Ar-Pd(II)-X complex. |

| 2. Migratory Insertion | The alkene of the N-enoyl oxazolidinone inserts into the Ar-Pd bond. |

| 3. β-Hydride Elimination | A β-hydride is eliminated to form the arylated alkene product and a H-Pd(II)-X species. |

| 4. Catalyst Regeneration | Base-assisted elimination of HX regenerates the Pd(0) catalyst. |

Homocoupling

Palladium-catalyzed homocoupling is a reaction that joins two identical organic fragments. A common example is the homocoupling of arylboronic acids to form symmetrical biaryls, which can occur as a side reaction in Suzuki-Miyaura cross-coupling reactions, particularly in the presence of oxygen. acs.org

The mechanism for the homocoupling of arylboronic acids involves a palladium peroxo complex. acs.orgacs.org

A Pd(0) catalyst reacts with dioxygen to form a peroxo complex, (η²-O₂)PdL₂.

This complex reacts with a molecule of arylboronic acid.

The resulting adduct then reacts with a second molecule of arylboronic acid to generate a trans-ArPd(OH)L₂ complex.

Transmetalation with another molecule of arylboronic acid gives a trans-ArPdArL₂ species.

Reductive elimination from this complex releases the symmetrical biaryl (Ar-Ar) and regenerates the Pd(0) catalyst. acs.org

While not a primary method for functionalizing this compound itself, understanding the principles of palladium-catalyzed homocoupling is crucial in the broader context of palladium catalysis where such side reactions can occur.

Research on Oligomers and Complex Structures Incorporating S 4 Methyloxazolidin 2 One Units

Synthesis of Oxazolidinone-Based Oligomers and Foldamers

Foldamers are synthetic oligomers that mimic the structure of biopolymers like peptides and proteins, adopting specific, well-defined conformations such as helices and sheets. dntb.gov.uaresearchgate.net The inherent conformational constraints of the oxazolidinone ring make it an excellent candidate for inclusion in foldamer backbones. dntb.gov.ua

The creation of oxazolidinone-based oligomers begins with the synthesis of a suitable monomer. A key example is the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-one. This process involves a multi-step sequence starting from benzyl-N-Boc-(3R)-aminobutanoate. nih.govacs.org The initial step is the cyclization of this precursor into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine. nih.govacs.org This aziridine (B145994) intermediate then undergoes a rearrangement catalyzed by tin(II) triflate (Sn(OTf)₂) to yield the desired oxazolidinone monomer. nih.govacs.org

Once the monomer is obtained, polymerization, or more accurately, oligomerization, is achieved through standard peptide coupling techniques. The carboxylic acid group of the monomer is activated, for instance, as a pentafluorophenyl ester. nih.govacs.org This activated monomer can then react with another monomer unit to form a dimer, which can be sequentially extended to create longer oligomers, such as trimers and tetramers, in good yield. nih.govacs.org This strategy effectively creates a pseudopeptide linkage. dntb.gov.ua

| Monomer Synthesis and Oligomerization Steps | |

| Starting Material | Benzyl-N-Boc-(3R)-aminobutanoate |

| Step 1: Cyclization | Formation of trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine |

| Step 2: Rearrangement | Sn(OTf)₂-catalyzed rearrangement to trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-one (Monomer) |

| Step 3: Activation | Conversion of the monomer's carboxylic acid to a pentafluorophenyl ester |

| Step 4: Polymerization | Stepwise coupling of activated monomers to form dimers, trimers, and tetramers |

| This table summarizes the key stages in synthesizing oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-one. nih.govacs.org |

The primary motivation for using oxazolidinone units in oligomers is to enforce a predictable and stable secondary structure. The imido-type function created by coupling the nitrogen of one oxazolidinone unit to the carboxylic acid of the next consistently adopts a trans conformation. dntb.gov.uaresearchgate.net This local constraint, when repeated along the oligomer chain, forces the entire molecule to fold into an ordered conformation. dntb.gov.uaresearchgate.net

Analysis of trimers and tetramers of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-one using ¹H NMR spectroscopy provides evidence for this folding. nih.govacs.org The spectra suggest that these molecules adopt ordered structures where the C-4 hydrogen of one ring is consistently positioned close to the carbonyl group of the subsequent ring. nih.govacs.org This through-space interaction is indicative of a specific, repeating turn or helical structure. These oxazolidinone-based systems are considered a new class of pseudoprolines that fully control the formation of the peptide bond in a trans conformation. nih.govacs.org

Integration into Macrocyclic and Polycyclic Architectures

Beyond linear oligomers, the stereochemical information embedded in (S)-4-methyloxazolidin-2-one and its derivatives is instrumental in the construction of complex cyclic systems. These include macrocycles and fused polycyclic molecules, which are common scaffolds in natural products and pharmaceutically active compounds. nih.gov

The oxazolidinone ring can be used as a template to direct the stereoselective formation of adjacent rings, leading to fused heterocyclic systems. An example is the synthesis of oxazolidinonyl-fused piperidines, specifically 4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-ones. rsc.org

A key step in one such synthesis involves the chelation-controlled addition of an organometallic reagent (isopropenylmagnesium bromide) to an aldehyde derived from an amino acid. rsc.org This reaction proceeds with an in situ cyclization that forms a 4,5-disubstituted oxazolidinone ring. Crucially, the stereochemistry of the addition is controlled, leading to a cis disposition of the newly introduced groups around the five-membered ring. rsc.org This oxazolidinone then serves as the foundation upon which the second (piperidine) ring is constructed through a series of steps, including hydroboration-oxidation, reductive amination, and a final Mitsunobu cyclization to yield the fused bicyclic product. rsc.org The stereocenters on the initial oxazolidinone ring dictate the final stereochemistry of the entire fused system.

| Reaction | Reagents | Key Outcome | Reference |

| Chelation-Controlled Addition & Cyclization | Isopropenylmagnesium bromide | Stereoselective formation of a cis-4,5-disubstituted oxazolidinone ring | rsc.org |

| Mitsunobu Reaction | DEAD, PPh₃ (or similar) | Intramolecular cyclization to form the fused piperidine (B6355638) ring | rsc.org |

| This table highlights key reactions in the stereoselective synthesis of oxazolidinonyl-fused piperidines. |

Theoretical and Spectroscopic Investigations of S 4 Methyloxazolidin 2 One

Computational Chemistry Studies

Computational chemistry provides profound insights into the structural and electronic properties of chiral molecules like (S)-4-Methyloxazolidin-2-one. These theoretical approaches complement experimental data, offering a molecular-level understanding of reactivity and stereoselectivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For oxazolidinone derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++g(d,p), are employed to determine optimized geometrical parameters, vibrational frequencies, and electronic properties. nih.gov Theoretical studies have successfully corroborated experimental data from X-ray diffraction, providing a high level of confidence in the calculated molecular structures. nih.gov

In the study of reaction mechanisms, DFT has been used to elucidate the stereoselectivity in the synthesis of oxazolidinones. acs.org By calculating the energy barriers of different reaction pathways, researchers can predict the most favorable route and, consequently, the stereochemical outcome of the reaction. acs.org These calculations are crucial for understanding why a particular diastereomer is formed preferentially. acs.org

Table 1: Representative Calculated Geometrical Parameters for an Oxazolidinone Ring Core using DFT

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| N1-C2 | 1.37 | |

| C2-O3 | 1.22 | |

| O3-C4 | 1.46 | |

| C4-C5 | 1.54 | |

| C5-N1 | 1.47 | |

| N1-C2-O3 | 125.5 | |

| C2-O3-C4 | 109.0 | |

| O3-C4-C5 | 104.5 | |

| C4-C5-N1 | 102.0 | |

| C5-N1-C2 | 110.0 | |

| C1-N1-C9-O3 | 155.19 |

Note: Data is generalized from DFT studies on various oxazolidinone derivatives. nih.govmdpi.com The specific values for this compound may vary slightly.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov In the context of oxazolidinone chemistry, MD simulations provide valuable insights into the stability and conformational dynamics of reaction intermediates and enzyme-inhibitor complexes. mdpi.comuoa.gr These simulations can validate binding modes suggested by molecular docking studies and assess the stability of a ligand within a protein's active site. mdpi.comresearchgate.net

For instance, MD simulations performed on oxazolidinone derivatives bound to biological targets, such as bacterial ribosomes or enzymes, have demonstrated the stability of the binding interactions over simulation periods extending to hundreds of nanoseconds. nih.govmdpi.com Analysis of the root mean square deviation (RMSD) of the protein-ligand complex during the simulation helps to confirm that the system has reached equilibrium and that the inhibitor remains stably bound. uoa.gr Such studies are instrumental in the rational design of new oxazolidinone-based therapeutic agents. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. wikipedia.orgnih.gov A smaller gap generally implies higher reactivity and greater polarizability. nih.gov

For oxazolidinone derivatives, HOMO-LUMO analysis has been conducted using DFT calculations to explore their electronic structure. nih.gov The distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov Typically, the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. researchgate.net The energy of the HOMO-LUMO gap can also provide information about the electronic absorption properties of the molecule, which corresponds to the transition of an electron from the HOMO to the LUMO. ossila.com

Table 2: Representative Frontier Molecular Orbital Energies for Oxazolidinone-Related Scaffolds

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Oxazolidinone | -6.5 to -7.5 | -0.5 to -1.5 | 5.0 to 6.5 |

| Oxazolidinone-Sulfonamide | -6.89 | -1.21 | 5.68 |

| Benzyl-hydrazinecarbodithioate | -0.22 | -0.04 | 0.18 |

Note: Values are illustrative and derived from computational studies on various related heterocyclic compounds. nih.govnih.gov The exact energies for this compound would require specific calculation.

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized organic compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm its identity and stereochemistry.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives. nih.gov The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum provide information about the electronic environment and connectivity of the protons. wordpress.com

For this compound, the protons on the chiral centers (C4 and C5, if substituted) give rise to distinct signals. The relative stereochemistry of substituents at the C4 and C5 positions in related oxazolidinones can often be determined by the magnitude of the coupling constant between the H4 and H5 protons. mdpi.com Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity between protons, confirming their relative orientation in the three-dimensional structure. wordpress.com The purity of the sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 3: Typical ¹H NMR Spectroscopic Data for a (4S)-4-Methyl-5-Substituted Oxazolidin-2-one Scaffold

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 5.70 - 6.80 | br s | |

| H5 | 4.53 - 5.70 | m or d | 8.1 |

| H4 | 3.86 - 4.24 | m | |

| CH₃ | 0.80 - 1.16 | d | 6.5 - 6.6 |

Note: Data compiled from various sources for 4-methyl-oxazolidin-2-one derivatives. mdpi.comnih.gov The exact chemical shifts can vary depending on the solvent and the substituent at the C5 position.

Table 4: Typical ¹³C NMR Spectroscopic Data for a (4S)-4-Methyl-5-Substituted Oxazolidin-2-one Scaffold

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C2) | 159.6 - 159.8 |

| C5 | 80.2 - 80.9 |

| C4 | 51.1 - 52.3 |

| CH₃ | 15.9 - 17.4 |

Note: Data compiled from various sources for 4-methyl-oxazolidin-2-one derivatives. mdpi.comnih.gov The exact chemical shifts depend on the substitution pattern and the solvent used.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. webassign.netcore.ac.uk The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. libretexts.org

For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the carbonyl group (C=O) of the cyclic carbamate (B1207046) and the N-H group. The C=O stretching vibration typically appears as a sharp and intense peak. The N-H stretch is also a prominent feature. The region between 3000 and 2850 cm⁻¹ will show C-H stretching vibrations from the methyl and methine groups. libretexts.org

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Frequency Range (cm⁻¹) | Intensity |

| Amine | N-H stretch | 3300 - 3500 | Medium, sharp |

| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong |

| Carbonyl (Carbamate) | C=O stretch | 1670 - 1780 | Strong, sharp |

Note: Frequency ranges are generalized for the oxazolidinone functional group. nih.govopenstax.org

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound, providing essential confirmation of its chemical identity. For this compound, which has a molecular formula of C₄H₇NO₂, the exact mass can be calculated and then verified experimentally using mass spectrometry.

The theoretical monoisotopic mass of this compound is 101.0477 g/mol . chemspider.com In a typical mass spectrometry experiment, this value is confirmed by identifying the molecular ion peak (M⁺) or, more commonly in modern soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺). The [M+H]⁺ ion for this compound would be expected at a mass-to-charge ratio (m/z) of approximately 102.0555.

High-resolution mass spectrometry (HRMS) offers even greater precision, allowing for the confirmation of the elemental composition. For instance, in the analysis of related oxazolidinone structures, HRMS has been used to confirm the molecular formula by matching the experimentally observed m/z value to the theoretical value with a high degree of accuracy (typically within a few parts per million). researchgate.net This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₇NO₂ |

| Average Mass | 101.105 g/mol |

| Monoisotopic Mass | 101.047678 g/mol chemspider.com |

| Expected [M+H]⁺ Ion (m/z) | ~102.0555 |

Optical Rotation and Chiral HPLC for Enantiomeric Excess Determination

As a chiral molecule, the stereochemical purity of this compound is a critical parameter, particularly when it is used in asymmetric synthesis. nih.gov Enantiomeric excess (ee), a measure of this purity, is determined using techniques that can differentiate between enantiomers, principally optical rotation and chiral high-performance liquid chromatography (HPLC). beilstein-archives.org

Optical Rotation

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. masterorganicchemistry.com The specific rotation, [α], is a standardized measure of this property. wikipedia.org A positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign signifies levorotation (counter-clockwise). wikipedia.org

The enantiomeric excess of a sample can be calculated by comparing its observed specific rotation to the known specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]pure) x 100

This method provides a straightforward assessment of the bulk sample's enantiomeric composition, provided a reliable value for the pure enantiomer is available. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and accurately quantifying their relative amounts. mdpi.comjofamericanscience.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times for the (S) and (R) forms. nih.gov

For the separation of oxazolidinone analogues, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven to be highly effective. nih.govrsc.org The separation is typically achieved using a mobile phase consisting of a mixture of solvents like hexane (B92381) and an alcohol (e.g., 2-propanol or ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov

By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated:

ee (%) = ((Area₁ - Area₂) / (Area₁ + Area₂)) x 100

where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. Chiral HPLC is considered a benchmark method for determining enantiomeric purity due to its high accuracy and sensitivity. beilstein-archives.org

Table 2: Common Techniques for Enantiomeric Excess (ee) Determination

| Technique | Principle | Typical Application for Oxazolidinones |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample. wikipedia.org | Rapid assessment of enantiomeric purity by comparing the observed rotation to that of a pure standard. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Baseline separation of (R) and (S) enantiomers using polysaccharide-based columns for accurate quantification. nih.govrsc.org |

Advanced Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products and Analogues

The inherent chirality of substituted oxazolidinones is frequently exploited in the total synthesis of complex natural products where precise control of stereochemistry is paramount.

Role as Chiral Building Block in Natural Product Synthesis

The oxazolidinone moiety is a cornerstone in asymmetric synthesis, often employed as a chiral auxiliary to guide the stereochemical outcome of reactions. While Evans' auxiliaries, such as (S)-4-benzyloxazolidin-2-one, are more widely cited, the underlying principle of using a chiral oxazolidinone scaffold is fundamental. This approach is demonstrated in the synthesis of natural products like (-)-cytoxazone, a cytokine modulator. nih.govresearchgate.netnih.gov In one concise synthesis of (-)-cytoxazone, a 4,5-disubstituted oxazolidin-2-one scaffold was efficiently created through a combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. mdpi.comnih.gov This strategy highlights how the oxazolidinone core serves as a template to set vicinal stereocenters, which are then carried forward to the final natural product. nih.gov The synthesis involved creating a syn-aldol adduct, which was then subjected to an intramolecular cyclization to form the key oxazolidin-2-one ring of the target molecule. mdpi.com

Stereoselective Synthesis of Biologically Active Scaffolds

The (S)-4-alkyloxazolidin-2-one framework is instrumental in constructing various biologically active scaffolds. myskinrecipes.com Its use facilitates the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, which is critical for the biological function of the target molecules. myskinrecipes.com The synthesis of 4,5-disubstituted oxazolidin-2-ones is a key area of research, as these structures are central to numerous pharmacologically active compounds. nih.gov For instance, an efficient synthesis of the (-)-cytoxazone core was achieved through a regio- and diastereoselective amination of an anti-1,2-dimethyl ether using chlorosulfonyl isocyanate, followed by a regioselective cyclization to build the oxazolidin-2-one core. researchgate.net Such methodologies provide rapid access to a variety of oxazolidin-2-one building blocks with defined stereochemistry, which are invaluable for drug discovery programs. nih.gov

Below is a table of selected natural products and analogues whose synthesis involves an oxazolidinone scaffold.

| Natural Product/Analogue | Synthetic Strategy Highlight | Key Intermediate Scaffold |

| (-)-Cytoxazone | Asymmetric aldol reaction followed by Curtius rearrangement and intramolecular cyclization. mdpi.comnih.gov | 4,5-disubstituted oxazolidin-2-one |

| (+)-epi-Cytoxazone | Rh-catalyzed diastereoselective oxidative C-H amination. nih.gov | Oxazolidinone ring |

| (-)-4-epi-Cytoxazone | Regio- and diastereoselective amination with chlorosulfonyl isocyanate. researchgate.net | Oxazolidin-2-one core |

Precursors to Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The (S)-4-alkyloxazolidin-2-one structure is a key precursor in the synthesis of several important pharmaceutical agents, ranging from antibiotics to migraine treatments.

Intermediate in the Synthesis of Oxazolidinone Antibiotics

Oxazolidinones represent the first new class of synthetic antibiotics to be introduced into clinical use in several decades. nih.gov These drugs, including the well-known Linezolid (B1675486), are potent against a wide spectrum of multidrug-resistant Gram-positive bacteria. nih.govmdpi.com They function by inhibiting bacterial protein synthesis at a very early stage, a mechanism distinct from many other antibiotic classes. nih.govscirp.org

The synthesis of Linezolid involves the construction of the core (S)-5-(aminomethyl)-3-aryloxazolidin-2-one structure. While (S)-4-Methyloxazolidin-2-one is not a direct precursor, related chiral building blocks are essential. Many synthetic routes to Linezolid start from chiral C3 synthons like (R)-glycidyl butyrate, (S)-glyceraldehyde acetonide, or isoserine to establish the correct stereochemistry at the C5 position of the oxazolidinone ring. researchgate.netnih.govderpharmachemica.com For example, one concise synthesis of Linezolid was achieved through a copper-catalyzed asymmetric Henry reaction as the key step to generate the chiral precursor. nih.govrsc.org Another approach involves the cyclization of an α-hydroxy amide derived from isoserine and 3-fluoro-4-morpholinoaniline (B119058) to give an oxazolidine-2,4-dione, which is then selectively reduced to yield Linezolid. researchgate.net

| Oxazolidinone Antibiotic | Key Chiral Precursor Type | Therapeutic Use |